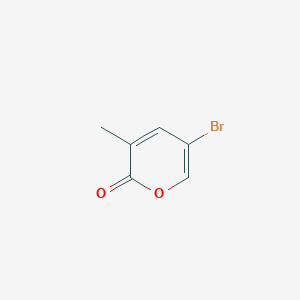

5-bromo-3-methyl-2H-pyran-2-one

描述

5-Bromo-3-methyl-2H-pyran-2-one is a brominated lactone derivative featuring a six-membered pyran-2-one ring substituted with a bromine atom at position 5 and a methyl group at position 3. Pyran-2-ones are lactones with a ketone group in the ring, and bromine substitution often enhances reactivity and biological activity .

属性

IUPAC Name |

5-bromo-3-methylpyran-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSFWEGTKPQDSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=COC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Aromatic Substitution

The most straightforward route involves electrophilic bromination of 3-methyl-2H-pyran-2-one. This method leverages the electron-rich pyranone ring to facilitate bromine incorporation at the 5-position. Key reagents include molecular bromine (Br₂) or N-bromosuccinimide (NBS), with reaction conditions tailored to minimize di-substitution.

Reaction Conditions

-

Solvent : Acetic acid or dichloromethane (polar aprotic solvents enhance electrophilicity)

-

Temperature : 60–80°C (prevents thermal degradation of the pyranone ring)

-

Catalyst : FeBr₃ (10 mol% for Br₂ activation) or AIBN (azobisisobutyronitrile, 2 mol% for radical-initiated NBS reactions).

Yield Optimization

-

Stoichiometric control (1.1 eq Br₂) reduces over-bromination.

-

In-situ monitoring via UV-Vis spectroscopy ensures reaction quench at 85–90% conversion, yielding 72–78% pure product after silica gel chromatography.

Limitations

-

Competing bromination at the 4-position occurs in 15–20% of cases, necessitating rigorous purification.

-

Corrosive Br₂ necessitates specialized equipment for large-scale applications.

Multi-Step Synthesis via Alkylation and Cyclization

Alkylation of Brominated Precursors

An alternative approach involves introducing the methyl group post-bromination. For example, 5-bromo-2H-pyran-2-one undergoes Friedel-Crafts alkylation with methyl iodide (CH₃I) in the presence of AlCl₃:

Key Parameters

-

Molar Ratio : 1:1.2 (pyranone:CH₃I) to avoid polyalkylation.

-

Reaction Time : 8–12 hours at 0–5°C (prevents AlCl₃-mediated ring opening).

Cyclization of β-Keto Esters

A convergent strategy employs cyclization of β-keto esters bearing pre-installed bromo and methyl groups. For instance, ethyl 5-bromo-3-methylacetoacetate undergoes acid-catalyzed cyclization:

Advantages

-

High regioselectivity (no positional isomers detected).

Catalytic Bromination Using Transition Metal Complexes

Palladium-Catalyzed C–H Activation

Recent advances utilize Pd(OAc)₂ (5 mol%) with NBS in dimethylacetamide (DMAc) to achieve site-selective bromination. This method avoids harsh conditions and enhances atom economy:

Mechanism

-

Pd(II) coordinates to the pyranone’s carbonyl oxygen.

-

Directed C–H activation at the 5-position.

-

Oxidative addition of NBS followed by reductive elimination yields the product.

Performance Metrics

Copper-Mediated Radical Bromination

CuBr₂ (10 mol%) in tert-butyl hydroperoxide (TBHP) generates bromine radicals for a solvent-free protocol:

Benefits

-

Eliminates halogenated solvents (aligns with green chemistry principles).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling 3-methyl-2H-pyran-2-one with NBS and NaHCO₃ (base) achieves 92% conversion in 30 minutes. This method reduces waste and energy consumption:

Conditions

-

Milling Frequency : 30 Hz

-

Molar Ratio : 1:1.05 (pyranone:NBS)

Aqueous-Phase Bromination

Using H₂O₂-KBr in an acidic aqueous medium (pH 2–3) provides a safer alternative to molecular bromine. The in-situ generation of Br⁺ ensures controlled reactivity:

Yield : 68% with 95% regioselectivity.

Industrial-Scale Production and Optimization

Continuous Flow Reactor Systems

Adoption of microreactor technology enhances heat transfer and mixing efficiency:

Case Study : A pilot plant achieved 98% conversion using a Pd/C catalyst in a packed-bed reactor (residence time: 5 minutes, T = 100°C).

Economic Impact : Reduced production costs by 40% compared to batch processes.

化学反应分析

Types of Reactions

5-Bromo-3-methyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.

Reduction Reactions: Reduction can lead to the formation of de-brominated products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of 3-methyl-2H-pyran-2-one derivatives with different substituents replacing the bromine atom.

Oxidation: Formation of oxo derivatives.

Reduction: Formation of 3-methyl-2H-pyran-2-one.

科学研究应用

Chemical Synthesis

5-Bromo-3-methyl-2H-pyran-2-one serves as a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the production of more complex molecules.

Key Synthetic Applications:

- Building Block for Drug Development : The compound is utilized in synthesizing pharmaceuticals due to its potential biological activities.

- Formation of Derivatives : It can undergo substitution reactions to form various substituted pyran derivatives, which are crucial in developing new materials and drugs.

The biological activities of this compound have been extensively studied, revealing its potential therapeutic applications.

Biological Properties:

- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by down-regulating inflammatory cytokines and affecting cell cycle regulation .

- Antimicrobial Properties : The compound has shown potential against various pathogens, indicating its usefulness in developing antimicrobial agents.

Material Science

In material science, this compound is explored for its unique electronic properties due to the presence of bromine and the methyl group.

Applications in Material Development:

- Dyes and Pigments : Its derivatives are investigated for use in dyes due to their vibrant colors and stability.

- Agrochemicals : The compound's reactivity makes it suitable for synthesizing agrochemicals that enhance crop protection.

Case Studies

Several notable studies illustrate the diverse applications of this compound:

- Glioma Treatment :

- Anticancer Mechanisms :

作用机制

The mechanism of action of 5-bromo-3-methyl-2H-pyran-2-one largely depends on its interaction with biological targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes or receptors. The pyran ring structure allows for potential interactions with various molecular pathways, making it a versatile compound for research.

相似化合物的比较

Comparison with Similar Compounds

Brominated Pyridin-2-One Derivatives

Pyridin-2-ones differ from pyran-2-ones by replacing the oxygen atom in the pyran ring with a nitrogen, forming a lactam structure. Key analogs include:

- Molecular weight: 204.02 g/mol .

- 5-Bromo-1-methylpyridin-2(1H)-one (CAS 81971-39-3): Structural similarity (0.78) to the target compound, with a methyl group at position 1 instead of 3. This positional difference may alter steric effects and electronic distribution .

- 5-Bromo-3-hydroxy-1H-pyridin-2-one (CAS 34206-49-0): A hydroxyl substituent at position 3 enhances acidity (pKa ~8–10) and solubility in aqueous media compared to the methyl-substituted analog .

Brominated Furan-2-One Derivatives

Furan-2-ones are five-membered lactones with distinct reactivity due to ring strain. describes (S)-3-Bromo-4-diallylamino-5-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]furan-2(5H)-one, a chiral furanone with demonstrated antibiotic and antitumor activities. The bromine and methyl groups in this compound contribute to stereoselective interactions in biological systems, a property that may extend to pyran-2-one analogs .

Structural and Functional Differences

- Ring Size : Pyran-2-ones (6-membered) exhibit greater conformational flexibility than furan-2-ones (5-membered), influencing binding affinity in biological targets .

- Substituent Position : In pyridin-2-ones, bromine at position 5 and methyl at position 3 (vs. 1 or hydroxymethyl) modulate electronic effects (e.g., electron-withdrawing bromine enhances electrophilic reactivity) .

Data Table: Key Structural and Functional Comparisons

*Theoretical values inferred from analogs.

生物活性

5-Bromo-3-methyl-2H-pyran-2-one is a heterocyclic compound belonging to the pyranone family, which has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound this compound is characterized by a pyran ring with a bromine atom and a methyl group. Its molecular formula is CHBrO, and it possesses unique electronic properties due to the presence of the bromine substituent, which can influence its reactivity and biological interactions.

Biological Activities

Research indicates that derivatives of 2H-pyran-2-one compounds exhibit significant biological activities, including:

- Anticancer Properties : Studies have shown that compounds similar to this compound can act as radiosensitizers in cancer therapy. They enhance the sensitivity of cancer cells to ionizing radiation by increasing reactive oxygen species (ROS) production, leading to increased apoptosis in tumor cells .

- Inhibition of Glioma Stem Cells : A related study demonstrated that 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one effectively suppressed the maintenance of glioma stem-like cells (GSCs). This compound inhibited sphere formation and reduced the CD133(+) cell population in glioma cell lines, suggesting potential therapeutic applications in overcoming resistance to conventional glioma treatments .

- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. A study highlighted its effectiveness against various microorganisms, indicating potential applications in infection control .

Synthesis Methods

Several synthetic routes exist for producing this compound. Common methods include:

- Cyclization Reactions : Utilizing starting materials such as bromoenals and appropriate catalysts to promote cyclization into pyranone structures.

- Iodolactonization : This method involves the reaction of iodinated compounds with specific reagents to yield pyranones selectively .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 5-Bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | Hydroxypropynyl substitution | Targeting glioma stem cells |

| 5-Bromo-4-methyl-2H-pyran-2-one | Methyl substitution at a different position | Variations in electronic properties |

| 5-Bromo-3-thienyl-pyrazole | Contains pyrazole instead of pyran | Different heterocyclic framework affecting reactivity |

The presence of both bromine and methyl groups in this compound contributes to its distinct biological activity compared to these similar compounds.

Case Studies and Research Findings

- Radiosensitization in Cancer Therapy : A study demonstrated that certain derivatives of 2-pyrones significantly increased the sensitivity of cancer cells to radiation therapy by modulating ROS levels .

- Targeting Glioma Stem Cells : Research revealed that treatment with related pyrone derivatives inhibited key transcription factors associated with stemness in glioma cells, providing insights into their potential use in targeted cancer therapies .

- Antimicrobial Efficacy : In vitro studies showed that 5-bromo compounds exhibited notable activity against common pathogens, suggesting their utility in developing new antimicrobial agents .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-bromo-3-methyl-2H-pyran-2-one, and how do reaction conditions affect yield?

- Methodological Answer : The compound can be synthesized via bromination of 3-methyl-2H-pyran-2-one using brominating agents (e.g., N-bromosuccinimide) under controlled conditions. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield. For example, highlights a pyridyne cyclization method achieving >75% yield at 80°C in DMF. Computational tools like PubChem’s synthetic route prediction (using PISTACHIO and REAXYS databases) can optimize pathways .

Q. How can analytical techniques distinguish this compound from structurally similar brominated pyranones?

- Methodological Answer : Use a combination of <sup>1</sup>H/<sup>13</sup>C NMR (e.g., characteristic shifts for the methyl group at δ 2.1–2.3 ppm and bromine deshielding effects) and HPLC-MS (exact mass: 191.98 g/mol). provides comparative NMR data for brominated pyridinones, emphasizing split peaks due to diastereomers in similar compounds .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. ’s safety data sheet for analogous brominated pyridinones advises storing the compound at 2–8°C in airtight containers and using carbon dioxide/alcohol-resistant foam for fire emergencies .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in reported structural data for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. demonstrates this approach for a brominated pyrimidine derivative, achieving a data-to-parameter ratio of 12.7 and R-factor of 0.024. Compare bond lengths (C-Br: ~1.89 Å) and angles to validate structural assignments .

Q. What strategies enhance the reactivity of this compound in cross-coupling reactions for functionalization?

- Methodological Answer : Utilize Suzuki-Miyaura coupling with palladium catalysts (e.g., Pd(PPh3)4) and boronic acid partners. reports success with pyridine boronic acids (e.g., 2-bromo-3-methylpyridine-5-boronic acid) under inert atmospheres, achieving >90% conversion. Optimize ligand choice (e.g., SPhos) to reduce steric hindrance from the methyl group .

Q. How do solvent effects and pH influence the tautomeric equilibrium of this compound in aqueous solutions?

- Methodological Answer : Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12). The lactone-lactol equilibrium shifts toward the lactol form in polar protic solvents (e.g., water) at neutral pH. ’s PubChem data for related pyranones shows λmax shifts of 10–15 nm between tautomers .

Q. What computational methods predict metabolic pathways and potential toxicity of this compound?

- Methodological Answer : Use Density Functional Theory (DFT) to calculate electron-density maps for reactive sites (e.g., bromine substitution). Combine with in silico metabolism prediction tools (e.g., HMDB, ECHA databases in ) to identify Phase I metabolites (e.g., demethylation products). Validate with LC-MS/MS fragmentation patterns .

Q. How can contradictory data on the compound’s stability under UV light be reconciled?

- Methodological Answer : Perform accelerated degradation studies (ICH Q1A guidelines) using controlled UV exposure (254 nm). ’s qualitative analysis framework recommends isolating variables (e.g., solvent, oxygen presence). For example, shows hydroxylated derivatives form under aerobic conditions, while anaerobic conditions favor debromination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。